![molecular formula C12H10ClN3O2S B2880927 (E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide CAS No. 1312001-37-8](/img/structure/B2880927.png)
(E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide
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Description
(E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide, also known as CAY10566, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and other biological targets. In
Scientific Research Applications
Manganese-Mediated Synthesis of Cyclic Peroxides
Manganese-mediated synthesis processes have demonstrated the creation of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, indicating potential applications in creating novel cyclic compounds and exploring their chemical properties. This synthesis pathway may offer a foundational approach for further investigations into compounds structurally similar to "(E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide" (Qian et al., 1992).
Synthesis of Z-bis(Alkylthio)ethenes
A convenient procedure for the synthesis of Z-bis(alkylthio)ethenes showcases a method potentially applicable to the synthesis of structurally related compounds, offering insights into the versatility and reactivity of such molecules (Bj⊘rlo et al., 1991).
Electropolymerization of Bithiophenic Precursors
The study on the electropolymerization of bithiophenic precursors containing a 3,4-ethylenedisulfanylthiophene unit reveals the influence of structural factors on the polymerization process. This research may provide a framework for understanding the polymerization behavior of similar sulfonamide-based compounds (Turbiez et al., 2005).
Synthesis of Functional Aromatic Multisulfonyl Chlorides
The synthesis of functional aromatic multisulfonyl chlorides, including their masked precursors, offers a comprehensive approach to creating complex organic molecules with multiple sulfonyl chloride groups. This methodology could be relevant for synthesizing and modifying compounds like "(E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide" for various scientific applications (Percec et al., 2001).
Amphiphilic Fluorescent Dyes with Aggregate-Induced Enhanced Emission
Research on amphiphilic fluorescent dyes showing aggregate-induced enhanced emission in aqueous environments, particularly under temperature variations, highlights the potential for developing novel photoresponsive materials. Such studies could inform the design of new compounds with specific optical properties (Hirose & Matsuda, 2009).
properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-12-4-2-1-3-11(12)5-10-19(17,18)16(8-6-14)9-7-15/h1-5,10H,8-9H2/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSPKUCCDDKZGK-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)N(CC#N)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)N(CC#N)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N,N-bis(cyanomethyl)ethene-1-sulfonamide |
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